
2,6-Dimethyl-d6-nitrobenzene
Overview
Description
2,6-Dimethyl-d6-nitrobenzene (CAS RN: 285138-83-2) is a deuterated aromatic compound with the molecular formula (CD₃)₂C₆H₃NO₂ and a molecular weight of 157.19 g/mol. It features two deuterated methyl groups (-CD₃) at the 2- and 6-positions of a nitrobenzene ring. This isotopic labeling (98 atom% deuterium) makes it a critical standard in analytical chemistry, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where its distinct spectral properties enable precise quantification and identification of non-deuterated analogs in complex mixtures .
The compound is classified as hazardous (Category 4-3-III under Japanese regulations), emphasizing the need for careful handling. Its primary commercial use is as an internal reference material for pesticide analysis, such as in the calibration of organophosphate derivatives like Parathion methyl .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethyl-d6-nitrobenzene typically involves the nitration of 2,6-dimethylbenzene (meta-xylene) using a nitrating mixture of nitric acid and sulfuric acid. The process can be carried out in a micro-tubular reactor, which offers advantages such as improved yield and reduced reaction time. The reaction conditions include maintaining an oil bath temperature of 60°C and a residence time of 60 seconds .
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous synthesis in a micro-tubular reactor. The nitration mixture and meta-xylene are fed into the reactor at a controlled flow rate, and the product is separated and purified through alkali cleaning, washing, and rectification .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-d6-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas and catalysts like palladium on carbon.
Substitution: Reagents such as halogens and Lewis acids are often used in substitution reactions.
Major Products:
Reduction: The major product is 2,6-dimethyl-d6-aniline.
Substitution: The products vary depending on the substituent introduced during the reaction.
Scientific Research Applications
2,6-Dimethyl-d6-nitrobenzene is used in various scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of other deuterated compounds and is used in studies involving reaction mechanisms and kinetics.
Biology: The compound is used in labeling studies to trace metabolic pathways and understand biological processes.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: The compound is employed in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-d6-nitrobenzene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The deuterium atoms in the compound provide stability and allow for detailed studies of reaction mechanisms and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dimethyl Nitroterephthalate (CAS RN: 5292-45-5)
This ester derivative of nitroterephthalic acid (C₁₀H₉NO₆, MW: 239.18 g/mol) shares a nitro-aromatic backbone but differs functionally. Key distinctions include:
Property | 2,6-Dimethyl-d6-nitrobenzene | Dimethyl Nitroterephthalate |
---|---|---|
Molecular Formula | (CD₃)₂C₆H₃NO₂ | C₁₀H₉NO₆ |
Molecular Weight | 157.19 g/mol | 239.18 g/mol |
Functional Groups | Nitrobenzene, deuterated methyl groups | Nitro-aromatic ester |
Melting Point | Not reported | 72–75°C |
Primary Application | Analytical standard (NMR/MS) | Synthetic intermediate (e.g., polymers) |
Isotopic Labeling | 98 atom% D | None |
Structural and Functional Insights :
- Deuterium Effects: The deuterated methyl groups in this compound reduce vibrational coupling in NMR, simplifying spectral interpretation compared to non-deuterated analogs. Dimethyl nitroterephthalate lacks isotopic labeling, limiting its utility in trace analysis .
- Reactivity : The ester group in dimethyl nitroterephthalate confers susceptibility to hydrolysis, whereas the nitrobenzene core of this compound is more chemically inert under standard conditions.
Non-Deuterated Analog: 2,6-Dimethylnitrobenzene
Key differences include:
- Molecular Weight : The deuterated variant is ~6 g/mol heavier due to deuterium substitution.
- Spectroscopic Utility: Non-deuterated analogs exhibit split peaks in NMR due to proton coupling, complicating quantification. The deuterated version mitigates this via deuterium’s lower spin number (I=1 vs. I=1/2 for protons) .
Biological Activity
2,6-Dimethyl-d6-nitrobenzene is a deuterated derivative of nitrobenzene, which has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, structure-activity relationships, and relevant case studies.
This compound has the chemical formula C8H9D6N1O2 and is characterized by the presence of a nitro group (-NO2) attached to a benzene ring that is further substituted with two methyl groups at the 2 and 6 positions. The deuteration (d6) indicates that six hydrogen atoms are replaced with deuterium, enhancing its stability and facilitating certain types of analytical studies.
Antimicrobial Activity
Research has indicated that nitroaromatic compounds, including this compound, exhibit varying degrees of antimicrobial activity. A study highlighted the promising biological activity of nitro compounds against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is crucial for this activity as it can undergo reduction to form reactive intermediates that disrupt bacterial cell functions .
Structure-Activity Relationship (SAR)
The biological activity of nitro-substituted aromatic compounds is highly dependent on their structural configuration. In a comparative analysis of various nitroaromatic compounds, it was found that modifications in the position and nature of substituents significantly influenced their biological efficacy. For instance:
Compound | Substituents | Activity (EC50) |
---|---|---|
2-Nitrotoluene | Methyl at 2 position | Moderate |
4-Nitrotoluene | Methyl at 4 position | Low |
This compound | Methyl at 2 & 6 positions | TBD |
This table illustrates how different substituents can alter the potency and mechanism of action in biological systems.
Case Studies
- Antimalarial Activity : A study examining related compounds in the context of malaria treatment demonstrated that certain nitro compounds exhibited significant antiplasmodial activity. While specific data on this compound was not reported, the findings suggest a potential area for further investigation .
- Cytotoxicity Against Cancer Cells : Research into structurally similar nitro compounds indicated their ability to induce cytotoxicity in cancer cell lines through mechanisms such as apoptosis and oxidative stress induction. This suggests that further exploration into this compound could yield valuable insights into its anticancer properties .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,6-Dimethyl-d6-nitrobenzene, and how is deuterium incorporation efficiency validated?
Methodological Answer: The synthesis typically involves nitration of deuterated toluene derivatives. A proposed route:
Deuteration of 2,6-dimethylbenzene : Use catalytic deuteration (e.g., D₂ gas with Pt/C) to replace hydrogen atoms at the methyl positions.
Nitration : Introduce a nitro group via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
Purification : Column chromatography or recrystallization to isolate the product.
Deuterium Validation :
- Mass Spectrometry (MS) : Compare molecular ion peaks (e.g., M⁺ at m/z 156 for non-deuterated vs. m/z 162 for d6-labeled) .
- ¹H NMR : Absence of methyl proton signals (~δ 2.3 ppm) confirms deuterium incorporation.
Table 1: Key Reaction Parameters
Step | Reagents/Conditions | Yield (%) | Deuterium Efficiency (%) |
---|---|---|---|
Deuteration | D₂, Pt/C, 80°C, 12 h | 85 | >98 |
Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 72 | N/A |
Q. Which analytical techniques are most effective for characterizing deuterium labeling in this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹³C NMR : Detect deuterium-induced splitting (e.g., CD₃ groups show distinct coupling patterns).
- ²H NMR : Direct quantification of deuterium content .
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., C₈D₆NO₂⁺: m/z 162.0924).
- Infrared Spectroscopy (IR) : Compare C-D stretching (~2100 cm⁻¹) vs. C-H (~2900 cm⁻¹).
Table 2: Analytical Signatures
Technique | Non-deuterated Compound | d6-Labeled Compound |
---|---|---|
¹H NMR | δ 2.3 (s, 6H, CH₃) | Absent CH₃ signals |
HRMS | m/z 156.0786 (C₈H₉NO₂⁺) | m/z 162.1142 (C₈D₆NO₂⁺) |
Q. How does isotopic labeling with deuterium affect the compound’s reactivity in nitration or other reactions?
Methodological Answer: Deuterium introduces kinetic isotope effects (KIEs):
- Nitration : Slower reaction rates due to stronger C-D bonds (KIE ≈ 2–3), favoring selective mono-nitration .
- Stability : Enhanced metabolic stability in biological studies (e.g., reduced CYP450-mediated oxidation) .
Advanced Research Questions
Q. What computational methods predict the regioselectivity of nitration in deuterated toluene derivatives leading to this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-rich sites. Methyl groups direct nitration to the para position, but steric hindrance from deuteration may alter pathways .
- Molecular Dynamics (MD) : Simulate transition states to assess deuterium’s steric impact.
Table 3: Computational Predictions
Method | Predicted Nitration Site | Energy Barrier (kcal/mol) |
---|---|---|
DFT (B3LYP) | Para (C-4) | 18.7 |
MD | Ortho (C-2) | 22.3 (due to steric hindrance) |
Q. How to resolve contradictions in reported reaction yields or byproduct profiles for this compound?
Methodological Answer:
- Cross-Validation : Replicate conditions from conflicting studies (e.g., temperature, acid ratios) .
- Advanced Analytics : Use LC-MS/MS to detect trace byproducts (e.g., d5-labeled isomers or over-nitrated derivatives) .
- Statistical Analysis : Apply ANOVA to compare yields across multiple trials.
Q. What role does this compound play in studying metabolic stability in medicinal chemistry?
Methodological Answer:
- Pharmacokinetic Studies : Deuterium reduces first-pass metabolism by elongating C-D bond cleavage half-lives.
- In Vitro Assays : Use hepatic microsomes to compare oxidation rates of deuterated vs. non-deuterated analogs.
Table 4: Metabolic Stability Data
Compound | Half-life (Human Liver Microsomes, h) | CYP450 Inhibition (%) |
---|---|---|
Non-deuterated | 1.2 | 45 |
2,6-Dimethyl-d6-nitro | 3.8 | 22 |
Properties
IUPAC Name |
1-nitro-2,3-bis(trideuteriomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHAWXWFPBPFOS-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)[N+](=O)[O-])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.